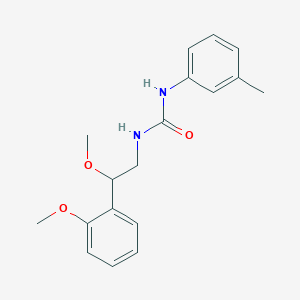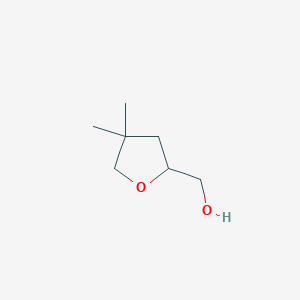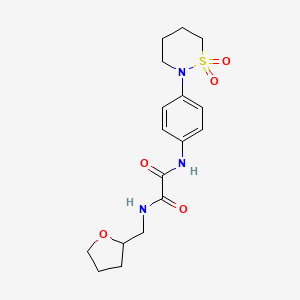
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea, also known as MTMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTMU belongs to the class of urea derivatives and is known to exhibit a wide range of pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions Directed lithiation techniques involving similar urea compounds have been explored for the synthesis of substituted products, highlighting their role in organic synthesis and potential applications in creating diverse chemical entities (Smith, El‐Hiti, & Alshammari, 2013). Another study discusses the synthesis of tetrahydropyrimidine-5-carboxylates, showcasing the chemical versatility and potential for chelation and enzyme inhibition, which could be relevant for similar urea derivatives (Sujayev et al., 2016).
Drug Delivery Systems Research on detachable poly(ethylene glycol) conjugates offers insights into the reversible attachment of PEG to amino-containing substrates, a technique that could be applied to similar urea compounds for drug delivery applications (Zalipsky et al., 1999).
Enzyme Inhibition A study on the inhibition profiles of some tetrahydropyrimidine derivatives against acetylcholinesterase and butyrylcholinesterase indicates the potential of urea derivatives in therapeutic applications, particularly in addressing conditions like Alzheimer's disease (Sujayev et al., 2016).
Osmolyte Interactions The peculiar use of a urea-methylamine mixture as osmolytes in marine organisms, balancing the denaturing effects of urea with the stabilizing effects of methylamines, underscores the complex biochemical interactions and potential biotechnological applications of urea compounds (Lin & Timasheff, 1994).
Eigenschaften
IUPAC Name |
1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-7-6-8-14(11-13)20-18(21)19-12-17(23-3)15-9-4-5-10-16(15)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKFXJILPZFOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)](/img/structure/B2752752.png)

![methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752755.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2752757.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752758.png)


![7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2752763.png)
![2-Chloro-1-[4-methyl-4-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B2752764.png)